molecular formula C14H12N2O4 B14306291 1-Acetyl-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione CAS No. 113981-20-7

1-Acetyl-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14306291
CAS No.: 113981-20-7
M. Wt: 272.26 g/mol
InChI Key: CWCHAYUOOIIMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-methylbenzoyl chloride with 1-acetyl-2,4-dioxopyrimidine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

1-Acetyl-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both acetyl and methylbenzoyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

CAS No.

113981-20-7

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

1-acetyl-3-(2-methylbenzoyl)pyrimidine-2,4-dione

InChI

InChI=1S/C14H12N2O4/c1-9-5-3-4-6-11(9)13(19)16-12(18)7-8-15(10(2)17)14(16)20/h3-8H,1-2H3

InChI Key

CWCHAYUOOIIMFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(=O)C=CN(C2=O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.